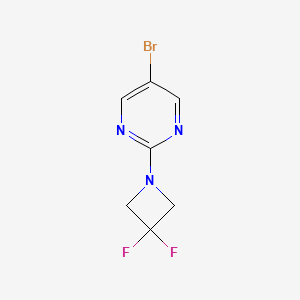

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine

Overview

Description

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine is a chemical compound with the molecular formula C8H7BrF2N2 . It has a molecular weight of 249.06 .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a 3,3-difluoroazetidin-1-yl group at the 2-position . The presence of the bromine atom and the difluoroazetidinyl group likely contribute to the compound’s reactivity and potential applications.Scientific Research Applications

Antifungal Activity

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine: derivatives have shown promising results in the field of antifungal research. These compounds have been tested against various fungal pathogens and have demonstrated significant inhibition rates. For instance, certain derivatives have exhibited higher antifungal activity against Phomopsis sp. , with an inhibition rate of 100%, which is higher than that of traditional fungicides .

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard. It ensures accurate results in the development of new drugs and therapies. Its role in pharmaceutical research is crucial for the synthesis of compounds with potential therapeutic effects .

Neuroprotective and Anti-neuroinflammatory Agents

Recent studies have synthesized novel triazole-pyrimidine hybrids that exhibit potential neuroprotective and anti-neuroinflammatory properties. These compounds, including derivatives of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine, have shown promising results in human microglia and neuronal cell models, indicating their potential in treating neurodegenerative diseases .

Organic Synthesis

In organic chemistry, 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine is a valuable intermediate for the synthesis of various compounds. Its reactivity allows for rapid nucleophilic displacement reactions, which are essential in creating diverse molecular structures .

Chemical Pesticide Development

The pyrimidine derivatives are extensively used in the intermediate skeleton of agrochemicals. Their biological activities make them suitable candidates for the development of novel and promising fungicides, which are urgently required due to the resistance of plant fungal diseases against traditional fungicides .

properties

IUPAC Name |

5-bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N3/c8-5-1-11-6(12-2-5)13-3-7(9,10)4-13/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLNZXHUIQAAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2852071.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2852072.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide](/img/structure/B2852077.png)

![2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2852085.png)

![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2852086.png)

![2-Chloro-6-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2852089.png)

![4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2852091.png)

![N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2852092.png)